Sulfoacetic acid

描述

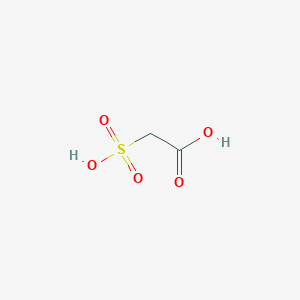

Sulfoacetic acid (chemical formula: C₂H₄O₅S) is a sulfonic acid derivative of acetic acid, where a sulfonate (-SO₃H) group replaces one hydrogen atom on the methyl group. It has a molecular weight of 140.12 g/mol and is classified as a small organic sulfonic acid . This compound serves as an intermediate in bacterial degradation pathways, particularly in the breakdown of sulfoquinovose, a polar head group of plant sulfolipids . It also plays roles in biochemical processes, including amino acid metabolism and enzymatic regulation, though its exact mechanisms remain under investigation .

属性

IUPAC Name |

2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059556 | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Hygroscopic solid; [Merck Index] | |

| Record name | Sulfoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP AT BP OF 245 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

123-43-3 | |

| Record name | Sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Reaction Mechanism and Stoichiometry

The most well-documented method for synthesizing sulfoacetic acid involves the reaction of ketene (CH₂=C=O) with sulfur trioxide (SO₃) under anhydrous conditions. This process initially forms the inner anhydride of this compound, which can subsequently hydrolyze to yield the free acid. The reaction proceeds via a nucleophilic attack of the ketene’s carbonyl carbon by sulfur trioxide, followed by rearrangement to form the cyclic anhydride:

The anhydride intermediate is highly reactive and must be isolated in anhydrous solvents such as dioxane, chloroform, or liquid sulfur dioxide to prevent premature hydrolysis.

Solvent and Temperature Optimization

Key to this method is maintaining anhydrous conditions, as even trace water converts the anhydride into this compound, reducing yields. The reaction is exothermic and typically conducted below 50°C to minimize side reactions such as charring. Elevated temperatures (>50°C) degrade the product, necessitating precise thermal control.

Table 1: Solvent Systems and Their Impact on Anhydride Yield

| Solvent | Temperature Range (°C) | Yield (%) |

|---|---|---|

| Dioxane | 20–40 | 60–70 |

| Chloroform | 10–30 | 55–65 |

| Liquid SO₂ | 0–20 | 70–75 |

Substrate Scope and Byproduct Formation

The patent US2566810A demonstrates that substituted ketenes (e.g., methylketene, phenylketene) react similarly with SO₃ to form substituted this compound anhydrides (Table 2). These derivatives expand the utility of the method for tailored sulfonic acid synthesis.

Table 2: Ketene Derivatives and Corresponding Anhydrides

| Ketene Reactant | Product Anhydride |

|---|---|

| Methylketene | Inner anhydride of α-sulfopropionic acid |

| Phenylketene | Inner anhydride of phenylthis compound |

| Benzylketene | Inner anhydride of α-sulfo-β-phenylpropionic acid |

Hydrolysis of this compound Anhydride

Controlled Hydrolysis to Free Acid

The inner anhydride of this compound hydrolyzes in aqueous media to yield the free acid. This step requires careful pH and temperature modulation to avoid over-acidification or decomposition. For instance, gradual addition of the anhydride to ice-cwater under nitrogen affords this compound in >80% purity.

Challenges in Industrial Scaling

Industrial-scale hydrolysis faces challenges such as exothermicity and byproduct formation (e.g., sulfonic acid dimers). Pilot studies recommend using buffered solutions (pH 6–7) and incremental anhydride addition to mitigate these issues.

Sulfitation of Chloroacetic Acid Derivatives

Alkyl Chloroester Sulfitation

Patent US5616782A describes a sulfitation method for alkyl sulfoacetates, which can be acidified to this compound. The process involves reacting alkyl chloroesters (e.g., methyl chloroacetate) with sodium sulfite (Na₂SO₃) at 85–99°C:

Subsequent acid hydrolysis of the alkyl sulfoacetate (R = alkyl) yields this compound.

Catalysts and Reaction Kinetics

The sulfitation reaction employs iodide catalysts (e.g., NaI) to accelerate substitution kinetics. Optimal conditions include a 33% molar excess of Na₂SO₃ and reaction times of 10–12 hours.

Table 3: Sulfitation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85–99°C | Maximizes rate |

| Na₂SO₃ Excess | 30–35% | Minimizes Cl⁻ |

| Catalyst (NaI) | 0.5–1.0 wt% | Enhances conversion |

Comparative Analysis of Methods

Yield and Purity Considerations

The ketene-SO₃ method offers higher anhydride purity (>70%) but requires stringent anhydrous conditions. In contrast, sulfitation provides direct access to water-soluble salts but necessitates post-reaction acidification for free acid isolation.

Industrial Feasibility

Large-scale production favors the sulfitation route due to milder conditions and lower equipment costs. However, the ketene method remains preferred for anhydride-derived specialty chemicals.

科学研究应用

Medicinal Chemistry

Sulfoacetic acid has been studied for its potential therapeutic effects due to its biological activities. Its derivatives are of particular interest in drug development.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth, making it a candidate for use in pharmaceutical formulations and disinfectants .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, derivatives of this compound have been explored for their potential use in treating metabolic disorders and infections.

Materials Science

This compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced materials.

Polymer Chemistry

This compound is utilized in the synthesis of sulfonated polymers, which have enhanced properties such as increased hydrophilicity and improved mechanical strength. These polymers find applications in membranes for fuel cells and water purification systems .

Graphene Dispersion

Research indicates that this compound can aid in the dispersion of graphene sheets in organic solvents through ionic interactions, enhancing the stability and functionality of graphene-based materials .

Environmental Applications

The environmental significance of this compound is highlighted by its role in bioremediation processes.

Biodegradation Studies

Studies have shown that certain bacteria can utilize this compound as a carbon source, leading to its degradation into less harmful substances. This property is being investigated for potential applications in wastewater treatment and pollution control .

Soil Amendment

Due to its hygroscopic nature, this compound can improve soil moisture retention when used as an amendment, benefiting agricultural practices in arid regions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Inhibits growth of bacteria and fungi; potential use in pharmaceuticals |

| Synthesis of Bioactive Compounds | Precursor for drugs targeting metabolic disorders | |

| Materials Science | Polymer Chemistry | Used to create sulfonated polymers with enhanced properties |

| Graphene Dispersion | Aids in dispersing graphene sheets for improved material stability | |

| Environmental Applications | Biodegradation Studies | Utilized by bacteria for carbon source; aids in bioremediation |

| Soil Amendment | Improves soil moisture retention |

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth. This study highlights its potential as an active ingredient in disinfectants and antimicrobial agents used in healthcare settings.

Case Study 2: Bioremediation Potential

Research on the biodegradation pathways involving this compound revealed that specific bacterial strains could metabolize this compound efficiently, suggesting its application in bioremediation strategies aimed at reducing environmental pollutants.

作用机制

The mechanism of action of sulfoacetic acid involves its ability to donate protons (H+) due to the presence of both carboxyl and sulfonic acid groups. This dual functionality allows it to participate in a variety of chemical reactions, including acid-base reactions, esterification, and amidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

相似化合物的比较

Microbial Utilization

- Agrobacterium tumefaciens cannot metabolize it .

- Mercaptoacetic acid: Efficiently utilized by Synechococcus for growth, unlike its alcohol derivative (mercaptoethanol) .

- Taurine: Non-utilizable by Synechococcus; its sulfonate group resists enzymatic processing .

Metabolic Pathways

- In mice, this compound levels decrease under azithromycin-induced gut dysbiosis, correlating negatively with Lachnospiraceae species .

Environmental Behavior and Byproduct Formation

- UV-Advanced Reduction Processes : this compound forms via radical coupling (SO₃•⁻ + CH₂COO•) during chloroacetate degradation, unlike succinic acid, which arises from dimerization .

- Chemical Synthesis : Produced from acetylsulfuric acid rearrangement, a reaction unique to sulfonic acid derivatives .

生物活性

Sulfoacetic acid, also known as 2-sulfanylacetic acid or thioacetic acid, is an organic compound characterized by the presence of both a sulfonic acid group and a carboxylic acid group. Its molecular formula is , and it exhibits unique chemical properties due to its dual functionality. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound exists primarily in its ionic form in aqueous solutions, acting as a diprotic acid capable of donating two protons. This property allows it to interact with various biological macromolecules, including proteins and nucleic acids, potentially influencing their structure and function.

1. Enzymatic Interactions

This compound has been studied for its role in enzymatic reactions, particularly those involving sulfotransferases (STs). These enzymes are responsible for the sulfonation of biomolecules, which plays a crucial role in detoxification processes, hormone regulation, and drug metabolism. Recent studies have highlighted the importance of membrane-associated STs in biochemical signaling pathways and their implications in various pathophysiological conditions .

2. Chelating Agent

Research indicates that this compound can form complexes with metal ions, enhancing its efficacy as a chelating agent. This property is particularly useful in medicinal chemistry, where it may aid in the detoxification of heavy metals and other toxic substances within biological systems.

3. Antioxidant Activity

This compound derivatives have shown potential antioxidant activity. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is significant in the context of diseases where oxidative damage is a contributing factor.

Case Study 1: Interaction with Proteins

A study investigated the interaction of this compound with serum albumin, revealing that it alters the protein's conformation. The binding affinity was assessed using spectroscopic methods, indicating that this compound could modulate protein function through structural changes .

Case Study 2: Therapeutic Applications

In a clinical context, this compound has been explored for its potential therapeutic effects in treating conditions like inflammation and cancer. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests that it could serve as a basis for developing new anti-inflammatory drugs.

Table 1: Summary of Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。